

ERG240: Unprecedented Specificity for BCAT1 over BCAT2

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Compound of Interest

Compound Name: *ERG240*

Cat. No.: *B10830378*

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For researchers, scientists, and drug development professionals, understanding the precise selectivity of a molecular compound is paramount. This guide provides a detailed comparison of **ERG240**'s activity against the branched-chain amino acid transaminase 1 (BCAT1) versus its mitochondrial isoform, BCAT2, supported by experimental data.

ERG240, a novel small molecule inhibitor, has demonstrated remarkable and high specificity for the cytosolic enzyme BCAT1, with no discernible activity against BCAT2. This selectivity is crucial for therapeutic applications targeting diseases where BCAT1 is implicated, such as in certain cancers and inflammatory conditions.^{[1][2]}

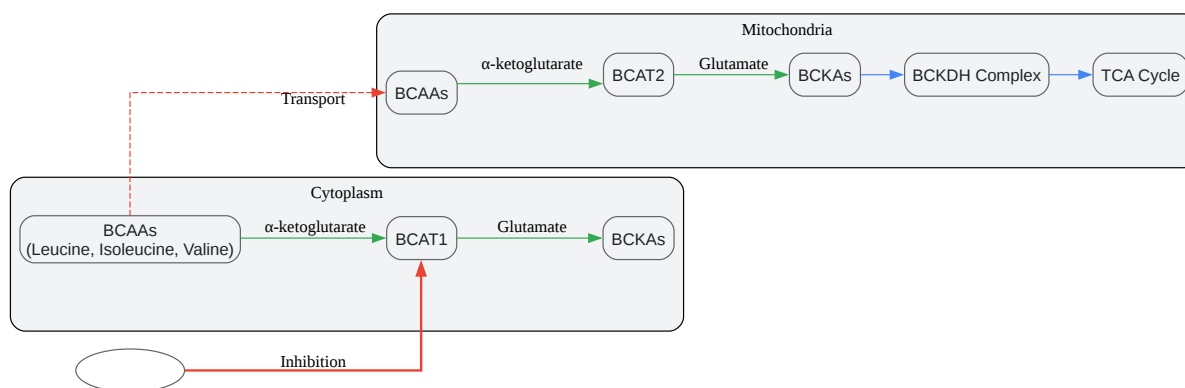
Comparative Inhibitory Activity

Experimental data robustly supports the selective inhibition of BCAT1 by **ERG240**. In enzymatic assays, **ERG240** potently inhibits recombinant human BCAT1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, while exhibiting no inhibitory effect on recombinant human BCAT2.

Target	ERG240 IC50	Source
BCAT1	0.1–1 nM	^[3]
BCAT2	No inhibition observed	^[3]

Signaling Pathway of BCAA Catabolism

Branched-chain amino acids (BCAAs) are essential amino acids, and their catabolism is initiated by the BCAT enzymes. BCAT1 is primarily located in the cytoplasm, whereas BCAT2 is found in the mitochondria.[4] The distinct localization of these isoforms suggests they have different roles in cellular metabolism. **ERG240**'s specific targeting of the cytoplasmic BCAT1 allows for the precise dissection of its role in various physiological and pathological processes.



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Caption: BCAA catabolic pathway highlighting the specific inhibition of cytoplasmic BCAT1 by **ERG240**.

Experimental Validation of **ERG240** Specificity

The specificity of **ERG240** was determined using a continuous fluorometric enzymatic assay. This method allows for the real-time measurement of enzyme activity and its inhibition.

Experimental Protocol:

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ERG240** for human BCAT1 and BCAT2.

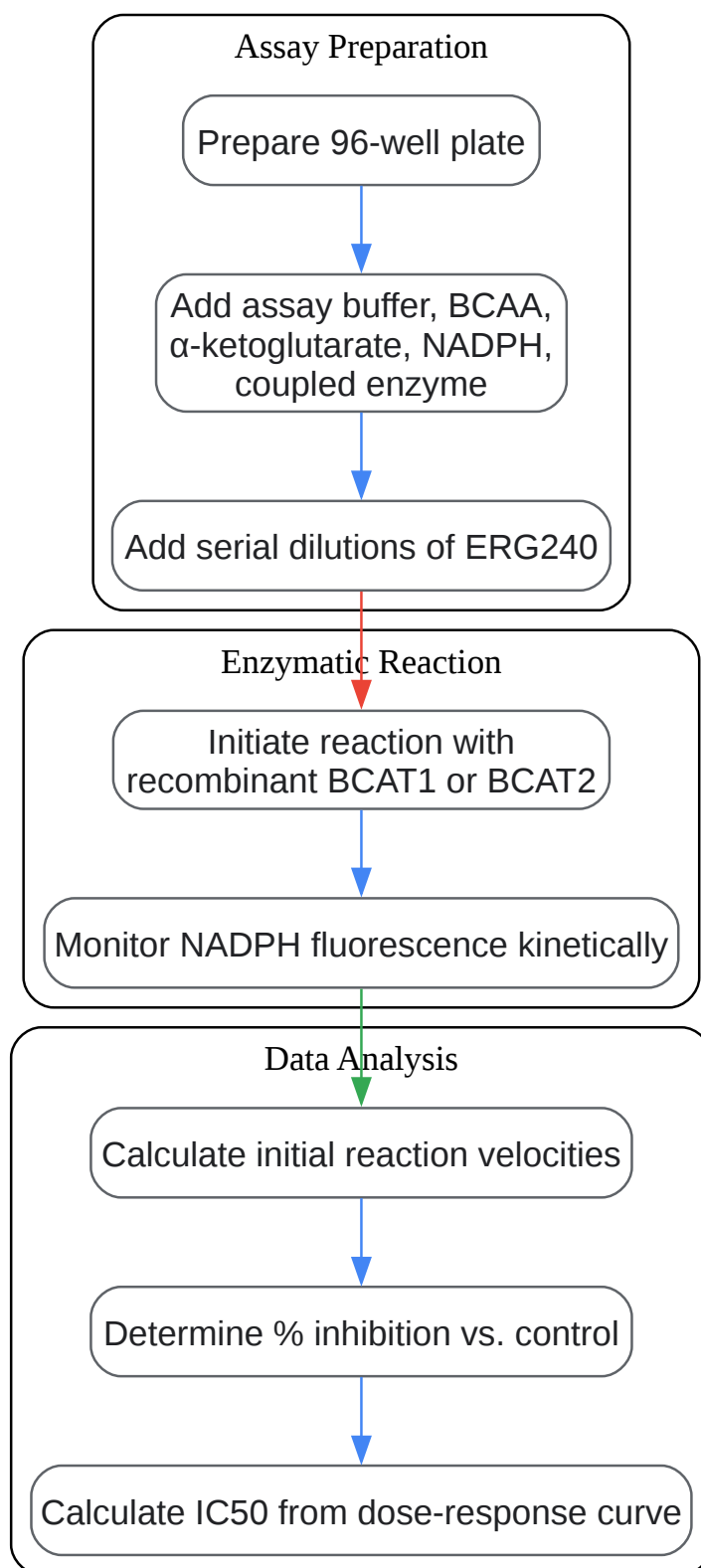
Materials:

- Recombinant human BCAT1 and BCAT2 enzymes
- Branched-chain amino acids (L-leucine, L-isoleucine, L-valine)
- α -ketoglutarate
- A coupled enzyme system for detection (e.g., glutamate dehydrogenase)
- NADPH
- **ERG240**
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- 96-well microplate
- Fluorometric plate reader

Procedure:

- A reaction mixture is prepared containing the assay buffer, a BCAA substrate (e.g., L-leucine), α -ketoglutarate, NADPH, and the coupled enzyme.
- Varying concentrations of **ERG240** are added to the wells of the microplate.
- The reaction is initiated by the addition of either recombinant human BCAT1 or BCAT2 to the respective wells.
- The decrease in NADPH fluorescence, which is proportional to the transaminase activity, is monitored kinetically over time using a fluorometric plate reader.
- The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

- The percentage of inhibition at each **ERG240** concentration is determined relative to a vehicle control (e.g., DMSO).
- The IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.



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Caption: Workflow for determining the IC50 of **ERG240** against BCAT1 and BCAT2.

This rigorous experimental approach unequivocally demonstrates the high specificity of **ERG240** for BCAT1, making it an invaluable tool for investigating the distinct biological functions of BCAT1 and a promising candidate for therapeutic development.

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